molecular formula C40H80NO7P B3418657 1-(1Z-hexadecenyl)-2-hexadecanoyl-glycero-3-phosphocholine CAS No. 126901-45-9

1-(1Z-hexadecenyl)-2-hexadecanoyl-glycero-3-phosphocholine

Cat. No. B3418657
M. Wt: 718.0 g/mol
InChI Key: PEWXKAOBUSBJLD-MCBGMKGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1Z-hexadecenyl)-2-hexadecanoyl-glycero-3-phosphocholine is a type of lysophosphatidylcholine . The alk-1-enyl group in this compound is hexadec-1-en-1-yl . It is a natural product found in Bos taurus and Trypanosoma brucei .


Molecular Structure Analysis

The molecular formula of this compound is C24H50NO6P . Its molecular weight is 479.6 g/mol . The IUPAC name is [(2R)-3-[(Z)-hexadec-1-enoxy]-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate . The structure is quite flexible, which disallows conformer generation .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 479.6 g/mol . The exact mass is 479.28045436 g/mol . It has 4 hydrogen bond donors and 9 hydrogen bond acceptors . It has 23 rotatable bonds . The topological polar surface area is 149 Ų . The complexity is 532 .

Scientific Research Applications

Enzyme Encapsulation in Lipid Vesicles

1-O-octadecyl-2-O-methylglycero-3-phosphocholine, a closely related compound, has been extensively studied for its application in enzyme encapsulation within lipid vesicles (liposomes). This process has demonstrated significant utility in various fields including cheese production, enzyme-replacement therapy, and immunoassays. The encapsulation efficiencies, avoidance of organic solvents, and the production of monodisperse spherical vesicles of about 100 nm diameter highlight the compound's potential in biotechnological applications (Walde & Ichikawa, 2001).

Phosphorus-Containing Polymers in Biomedicine

The exploration of phosphorus-containing materials, such as 2-methacryloyloxyethyl phosphorylcholine (MPC), for biomedical applications underscores the importance of phospholipid derivatives. These materials exhibit biocompatibility, hemocompatibility, and resistance to protein adsorption, making them suitable for dentistry, regenerative medicine, and drug delivery systems. The structural mimicry to phospholipids by compounds like MPC showcases the broader utility of phospholipid analogs in medical sciences (Monge et al., 2011).

Glycerol Transformations to Value-added Chemicals

Investigations into the catalytic transformations of glycerol, a by-product of biodiesel production, have led to the development of processes for converting glycerol into value-added chemicals such as acrolein, lactic acid, and propanediol. These transformations emphasize the role of glycerol and its derivatives in creating sustainable chemical production pathways, further highlighting the versatility of phospholipid-related compounds in industrial chemistry (Wang, Xiao, & Xiao, 2019).

Role in Atherosclerosis

Oxidized phospholipids, closely related to the compound , have been identified as major players in the development of atherosclerosis. These compounds accumulate in lesions and regulate gene expression in endothelial cells, affecting both pro-atherogenic and anti-atherogenic pathways. Understanding the role of oxidized phospholipids provides insight into the pathophysiology of atherosclerosis and the potential for therapeutic interventions (Berliner & Watson, 2005).

Microbial Production of Glycerol

The microbial synthesis of glycerol, a process known for over 150 years, has seen renewed interest due to the increasing cost of petrochemical feedstocks and the desire for sustainable chemical production. Recent advancements in using osmotolerant yeasts for glycerol production have led to significant improvements in yields and productivities, showcasing the potential of microbial pathways in producing glycerol and related compounds for industrial applications (Wang et al., 2001).

Future Directions

The future directions of research and applications involving this compound are not specified in the search results. Given its role as a metabolite , it may have potential applications in biological research and medicine.

properties

IUPAC Name

[(2R)-2-hexadecanoyloxy-3-[(Z)-hexadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H80NO7P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-35-45-37-39(38-47-49(43,44)46-36-34-41(3,4)5)48-40(42)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h32,35,39H,6-31,33-34,36-38H2,1-5H3/b35-32-/t39-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWXKAOBUSBJLD-MCBGMKGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC=CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H](CO/C=C\CCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H80NO7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PC(P-16:0/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011206
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-(1Z-hexadecenyl)-2-hexadecanoyl-glycero-3-phosphocholine

CAS RN

126901-45-9
Record name PC(P-16:0/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011206
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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